molecular formula C6H5NO4 B13967099 5-(Nitromethyl)furan-2-carbaldehyde CAS No. 72738-51-3

5-(Nitromethyl)furan-2-carbaldehyde

Cat. No.: B13967099
CAS No.: 72738-51-3
M. Wt: 155.11 g/mol
InChI Key: TYDIAXQSJXBLPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Nitromethyl)furan-2-carbaldehyde is a chemical compound belonging to the class of nitrofurans. Nitrofurans are known for their diverse biological activities and are often used in the synthesis of various biologically active substances. This compound features a furan ring substituted with a nitromethyl group and an aldehyde group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Nitromethyl)furan-2-carbaldehyde typically involves the nitration of furfural. One common method includes the reaction of furfural with a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This method yields the desired compound in good yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(Nitromethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Nitromethyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Nitromethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to antimicrobial effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 5-(Hydroxymethyl)furan-2-carbaldehyde
  • 5-(Aminomethyl)furan-2-carbaldehyde

Uniqueness

5-(Nitromethyl)furan-2-carbaldehyde is unique due to the presence of both a nitromethyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry .

Properties

CAS No.

72738-51-3

Molecular Formula

C6H5NO4

Molecular Weight

155.11 g/mol

IUPAC Name

5-(nitromethyl)furan-2-carbaldehyde

InChI

InChI=1S/C6H5NO4/c8-4-6-2-1-5(11-6)3-7(9)10/h1-2,4H,3H2

InChI Key

TYDIAXQSJXBLPA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C=O)C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.